technetium Tc 99m-ethylenedicysteine
Description
Significance of Technetium-99m in Radiopharmaceutical Research
The importance of Technetium-99m (99mTc) in radiopharmaceutical research is multifaceted. Its ideal physical and chemical properties make it particularly suitable for medical imaging. mdpi.comopenmedscience.com The gamma rays emitted by 99mTc have an optimal energy of 140 keV, which is well-suited for detection by gamma cameras, providing a balance between clear imaging and patient safety. openmedscience.comradiochem.org The six-hour half-life is long enough for the preparation and administration of the radiopharmaceutical and for the imaging procedure, yet short enough to minimize the patient's radiation dose. openmedscience.comopenmedscience.com
The availability of 99mTc from 99Mo/99mTc generator systems further enhances its utility in clinical settings. radiochem.orgnih.gov This convenient supply method has made 99mTc-based radiopharmaceuticals the most widely used radioactive compounds in hospitals. mdpi.com The versatile coordination chemistry of technetium allows it to be chelated with a variety of ligands to create specific radiotracers for different biological targets. mdpi.comnih.gov This adaptability has led to the development of 99mTc radiopharmaceuticals for imaging the brain, heart, skeleton, kidneys, and other organs. nih.govresearchgate.net
| Property | Value | Significance in Molecular Imaging |
| Half-life | 6.0066 hours | Allows for timely imaging procedures while minimizing patient radiation exposure. wikipedia.org |
| Gamma Ray Energy | 140.5 keV | Ideal for detection by gamma cameras, providing high-quality images. nih.govwikipedia.org |
| Decay Mode | Isomeric Transition | Emits pure gamma rays, which is desirable for medical imaging. wikipedia.org |
| Availability | From 99Mo/99mTc generators | Ensures a reliable and convenient supply for clinical use. radiochem.org |
| Versatile Chemistry | Multiple oxidation states | Enables the labeling of a wide range of biologically active molecules. mdpi.comresearchgate.net |
Overview of Ethylenedicysteine (B1671645) (EC) as a Chelator in Radiotracer Design
Ethylenedicysteine (EC) serves as a crucial chelating agent in the design of radiotracers, particularly for Technetium-99m. nih.gov Chelators are molecules that can form multiple bonds with a central metal ion, in this case, 99mTc. nih.gov The stability of the resulting complex is vital for ensuring that the radioisotope remains attached to the targeting molecule as it travels through the body. nih.gov
EC is a diaminodithiol (N2S2) ligand system that forms highly stable tetradentate complexes with technetium in the +5 oxidation state. snmjournals.org The development of 99mTc-L,L-ethylenedicysteine (99mTc-L,L-EC) was a significant advancement, stemming from the observation of the excretory patterns of a brain imaging agent, 99mTc-ethylenedicysteine diethylester (99mTc-L,L-ECD). nih.govresearchgate.net The metabolites of 99mTc-L,L-ECD were found to be rapidly excreted in the urine, which led to the investigation of 99mTc-L,L-EC as a potential renal imaging agent. nih.gov
The labeling of L,L-ethylenedicysteine with 99mTc is efficiently achieved at a high pH (around 12), resulting in a highly pure and stable tracer. nih.govresearchgate.net An alternative "transchelation" method has also been developed, where 99mTc is first chelated with a weaker ligand like glucoheptonate at a lower pH, and then transferred to the EC molecule at a higher pH. nih.gov This method addresses the instability of stannous tin (a reducing agent) at high pH. nih.gov
Evolution of Technetium Tc 99m-Ethylenedicysteine (Tc-99m EC) and its Derivatives in Preclinical Development
The preclinical development of this compound (99mTc-EC) has demonstrated its potential as a valuable renal imaging agent. nih.gov Animal studies, primarily in mice and baboons, have been instrumental in evaluating its biological behavior. nih.govresearchgate.net
In mice, 99mTc-L,L-EC showed more rapid urinary excretion and less retention in the kidneys, liver, intestines, and blood compared to 99mTc-mercaptoacetyltriglycine (99mTc-MAG3), another common renal imaging agent. nih.govresearchgate.net The urinary excretion of 99mTc-L,L-EC was found to decrease in mice pretreated with probenecid, indicating that its excretion involves active tubular transport. nih.govresearchgate.net
Comparative studies in baboons showed that the renograms for 99mTc-L,L-EC and 99mTc-MAG3 were comparable. nih.govresearchgate.net However, 99mTc-L,L-EC exhibited lower plasma-protein binding, a larger distribution volume, and a higher 1-hour plasma clearance than 99mTc-MAG3. nih.govresearchgate.net These promising results from animal experiments suggested that 99mTc-L,L-EC could be a useful alternative to 99mTc-MAG3 for renal function studies. nih.govresearchgate.net
Further research has explored different stereoisomers of EC, including 99mTc-DD-EC and 99mTc-DL-EC, to better define their potential as renal imaging agents in comparison to 131I-orthoiodohippurate (OIH). researchgate.net Studies in rats and humans have shown that the renal clearance of 99mTc-L,L-EC is higher than that of 99mTc-MAG3 and more closely approaches that of OIH. nih.gov
| Parameter | 99mTc-L,L-EC | 99mTc-MAG3 | OIH |
| Urinary Excretion (Mice) | More rapid | Slower | Not directly compared in the same study |
| Renal Retention (Mice) | Less | More | Not directly compared in the same study |
| Plasma-Protein Binding (Baboon/Human) | Lower (~33%) nih.govnih.gov | Higher | High (~62%) nih.gov |
| Plasma Clearance (Baboon/Human) | Higher | Lower | Higher |
| Image Quality | Excellent | High | Less desirable imaging characteristics nih.gov |
The development of 99mTc-EC and its derivatives represents a continuous effort to refine radiopharmaceuticals for improved diagnostic accuracy in molecular imaging. nih.gov The favorable preclinical data have positioned 99mTc-EC as a suitable radiopharmaceutical for routine renal dynamic studies, providing excellent quality images and valuable quantitative renal function data. nih.gov
Properties
CAS No. |
134009-45-3 |
|---|---|
Molecular Formula |
C15H20N2O6 |
Synonyms |
technetium Tc 99m-ethylenedicysteine |
Origin of Product |
United States |
Synthetic Chemistry and Radiolabeling Methodologies of Technetium Tc 99m Ethylenedicysteine Complexes
Synthesis of Ethylenedicysteine (B1671645) Ligand and Precursors
The foundational component of 99mTc-EC is the N,N'-ethylenedi-L-cysteine (L,L-EC) ligand. The synthesis of this crucial precursor is a key step that dictates the potential for successful radiolabeling. A common and effective method for preparing the ethylenedicysteine ligand involves the reduction of L-thiazolidine-4-carboxylic acid. acs.orgiaea.org This process is typically carried out using sodium metal in liquid ammonia. acs.orgiaea.org An alternative description of this reaction is the radical dimerization of commercially available L-4-thiazolidinecarboxylic acid. google.com The resulting ligand, with the chemical formula C8H16N2O4S2, is then purified and its structure confirmed, often by techniques such as ¹H NMR spectroscopy, before its use in radiolabeling procedures. acs.orgresearchgate.net
Radiochemical Synthesis of Technetium Tc 99m-Ethylenedicysteine Complexes
The introduction of the metastable technetium-99m (99mTc) radionuclide to the ethylenedicysteine ligand is the central process in forming the final radiopharmaceutical. This radiolabeling can be achieved through two primary methodologies: direct labeling and ligand exchange.
The direct labeling method involves the reduction of the pertechnetate (B1241340) ion ([99mTc]TcO4⁻), which is eluted from a ⁹⁹Mo/⁹⁹mTc generator, in the presence of the L,L-EC ligand. researchgate.net A critical factor for this technique's success is the reaction's pH. Research has consistently shown that for L,L-EC to be labeled efficiently with high purity and stability, the reaction must be conducted at a high pH, specifically around pH 12. nih.govnih.gov This alkaline condition facilitates the formation of the stable 99mTc-L,L-EC complex. nih.gov The labeling process itself is rapid, often occurring almost instantaneously once the reagents are combined under the correct conditions. researchgate.net
A significant challenge with the direct labeling method is the instability of the essential stannous ion reducing agent at the required high pH. nih.gov To circumvent this issue, an alternative approach known as ligand exchange, or transchelation, was developed. nih.gov
This method involves a two-step process:
First, a weak complex of reduced technetium is formed using an intermediate or "donor" ligand. A common example is the formation of 99mTc-glucoheptonate (99mTc-GHA) by adding the pertechnetate eluate to a kit containing stannous glucoheptonate at a more neutral pH of approximately 6.5. nih.gov
Second, the fully prepared ethylenedicysteine solution, adjusted to a high pH (around 12), is added to the pre-formed, less stable 99mTc-GHA complex. nih.gov The stronger L,L-EC ligand then displaces the weaker glucoheptonate ligand to form the final, highly stable 99mTc-EC complex. nih.gov
This transchelation method provides a more robust and reliable preparation by avoiding the difficulties of maintaining the stability of stannous tin at a high pH. nih.gov Studies have confirmed that the final 99mTc-EC product prepared via ligand exchange is identical to that produced by the direct method. nih.gov
Optimization of Radiolabeling Conditions
The yield, purity, and stability of the final 99mTc-EC complex are highly dependent on several key reaction parameters. Optimizing these conditions is paramount for producing a radiopharmaceutical suitable for clinical use.
The pH of the reaction mixture is arguably the most critical factor in the synthesis of 99mTc-EC. For the direct labeling method, a pH of 12 is considered optimal for achieving high radiochemical yield and purity. nih.govnih.gov Labeling at lower pH levels can lead to the formation of radiochemical impurities, which may alter the biodistribution of the final product. researchgate.net Furthermore, the pH during labeling can influence the relative amounts of different diastereomeric complexes that may be formed. nih.gov While formulations at lower pH values (e.g., pH 8 or 10) have been developed for single-vial kits, the highest efficiency is typically associated with the more alkaline conditions of the original multi-step kits. researchgate.net
The following table summarizes the impact of pH on the labeling process as described in the literature.
| pH Level | Observation | Consequence | Source(s) |
| ~12 | Optimal for direct labeling | High radiochemical yield and purity; forms a very stable tracer | nih.gov, nih.gov |
| 7 to 12 | Efficient labeling achieved in a single-vial kit formulation | Allows for simpler kit preparation, though performance may vary | researchgate.net |
| ~6.5 | Used for the formation of the intermediate 99mTc-glucoheptonate complex | Avoids instability of stannous ions at high pH, enabling the ligand exchange method | nih.gov |
| < 12 | Potential for radiochemical impurities | May alter the biodistribution and performance of the radiopharmaceutical | researchgate.net |
| Variable | Can alter the relative amounts of diastereomeric complexes | The specific isomer distribution can be controlled by adjusting pH | nih.gov |
This table is a representation of findings from various studies to illustrate the principle of pH influence.
The formation of any 99mTc-based radiopharmaceutical requires the chemical reduction of technetium from its +7 oxidation state in the pertechnetate ion to a lower, more reactive oxidation state.
Reducing Agents: The most widely used reducing agent for 99mTc kits is stannous chloride (SnCl₂). researchgate.net In the direct labeling of L,L-EC, a specific amount of stannous chloride (e.g., 5–100 µg) is added to the reaction vial to facilitate the reduction of pertechnetate. researchgate.net However, a major practical challenge is the tendency of stannous ions to undergo hydrolysis and become unstable at the high pH required for optimal direct labeling, which was a primary motivation for developing the ligand exchange method. nih.gov
Co-ligands: Co-ligands, also known as transfer or donor ligands, play a crucial role, particularly in ligand exchange approaches. These molecules form a weak, intermediate complex with the reduced technetium, stabilizing it before the principal chelating agent (L,L-EC) is introduced. nih.gov In the context of 99mTc-EC synthesis via transchelation, glucoheptonate serves as the co-ligand. nih.gov Other co-ligands like tartrate and citrate (B86180) are used in the preparation of other technetium radiopharmaceuticals and illustrate the general principle of using a weaker chelator to facilitate the labeling of a stronger one.
The table below lists the key agents involved in the reduction and chelation process.
Key Reagents in 99mTc-EC Labeling| Agent Type | Specific Compound | Role in Synthesis | Source(s) |
|---|---|---|---|
| Primary Ligand | N,N'-ethylenedi-L-cysteine (L,L-EC) | The main chelating agent that forms the final, stable complex with 99mTc. | nih.gov, researchgate.net |
| Reducing Agent | Stannous Chloride (SnCl₂) | Reduces [99mTc]TcO₄⁻ from the +7 oxidation state to a lower state, allowing it to be chelated. | researchgate.net, researchgate.net |
| Co-ligand / Transfer Ligand | Glucoheptonate | Forms a less stable intermediate complex (99mTc-GHA) in the ligand exchange method. | nih.gov |
Reaction Temperature and Time Parameters
The radiolabeling of L,L-ethylenedicysteine (L,L-EC) with technetium-99m (⁹⁹ᵐTc) is a process characterized by its efficiency and rapidity, typically conducted under specific pH conditions. Efficient labeling is consistently achieved at a high pH, generally at or above 12, to yield a highly pure and stable ⁹⁹ᵐTc-L,L-EC complex. nih.govnih.gov The reaction proceeds readily at room temperature, obviating the need for heating. nih.govresearchgate.net
The labeling process is remarkably fast, with complex formation occurring almost instantaneously. researchgate.net Studies have documented incubation periods ranging from as short as 10 seconds to 10 minutes to achieve high labeling yields. researchgate.net Once prepared, the ⁹⁹ᵐTc-EC complex demonstrates considerable stability, remaining stable for at least 8 hours. researchgate.netnih.gov While direct labeling of EC itself is effective at room temperature, the synthesis of certain conjugates may require heat. For instance, the radiosynthesis of a ⁹⁹ᵐTc-ECDG conjugate involves heating the solution at 75°C for 15 minutes.
In practice, lyophilized kits provide a convenient method for the preparation of ⁹⁹ᵐTc-EC. nih.goviaea.org These kits can be formulated to be labeled across a pH range of 7 to 12. researchgate.netpjps.pk For clinical applications, a formulation with a final pH of 10 has been identified as suitable for human use. researchgate.net An alternative to direct labeling is the transchelation method, where ⁹⁹ᵐTc is first chelated by a weaker ligand, such as glucoheptonate, and then transferred to the EC ligand. This method can also be performed at room temperature or by heating in a boiling water bath.
Table 1: Radiolabeling Parameters for ⁹⁹ᵐTc-EC and Conjugates
| Parameter | Condition | Compound | Source(s) |
|---|---|---|---|
| pH | ≥ 12 (Optimal) | ⁹⁹ᵐTc-L,L-EC | nih.govnih.gov |
| 7 - 12 | ⁹⁹ᵐTc-EC (Kit) | researchgate.netpjps.pk | |
| 10 (Human Use) | ⁹⁹ᵐTc-EC (Kit) | researchgate.net | |
| Temperature | Room Temperature | ⁹⁹ᵐTc-L,L-EC | nih.govresearchgate.net |
| Reaction Time | 10 seconds - 10 minutes | ⁹⁹ᵐTc-L,L-EC | researchgate.net |
| Stability | At least 8 hours | ⁹⁹ᵐTc-EC | researchgate.netnih.gov |
Design and Synthesis of Advanced Ethylenedicysteine Conjugates
The ethylenedicysteine backbone serves as a versatile scaffold for the development of advanced, target-specific radiopharmaceuticals. By conjugating biomolecules such as amino acids, carbohydrates, or phosphonates to the EC chelator, new agents can be designed for specific molecular imaging applications beyond renal function studies.
Amino Acid Conjugates (e.g., this compound-Tyrosine, this compound-Alpha-Methyl Tyrosine)
While specific synthesis pathways for the direct conjugation of tyrosine or its alpha-methyl derivative to the ethylenedicysteine chelator are not detailed in available literature, the strategy of labeling amino acids for tumor imaging is well-established. This typically involves modifying the amino acid with a suitable chelating moiety that can stably bind technetium-99m.
Carbohydrate Conjugates (e.g., this compound-Deoxyglucose)
A notable example of a carbohydrate conjugate is this compound-deoxyglucose (⁹⁹ᵐTc-ECDG), designed to target cells with high glucose metabolism, such as tumor cells. nih.govcancer.gov The synthesis of the precursor, EC-DG, involves the covalent attachment of D-glucosamine molecules to the ethylenedicysteine backbone. nih.govsemanticscholar.org
The synthesis is achieved by reacting ethylenedicysteine with glucosamine (B1671600) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent in the presence of sodium hydroxide (B78521) and sulfo-N-hydroxysuccinimide. nih.gov The reaction mixture is incubated for 24 hours at room temperature, and the resulting EC-DG conjugate is purified by dialysis. nih.gov For radiolabeling, the lyophilized EC-DG conjugate is mixed with ⁹⁹ᵐTc-pertechnetate in the presence of a reducing agent, typically stannous chloride. nih.gov The final labeled product, ⁹⁹ᵐTc-ECDG, has a reported radiochemical purity of 96% and shows stability in serum. nih.gov
Table 2: Synthesis and Properties of ⁹⁹ᵐTc-Ethylenedicysteine-Deoxyglucose
| Step | Details | Source(s) |
|---|---|---|
| Conjugation | EC reacted with glucosamine (1:4 molar ratio) using EDC and sulfo-NHS. | nih.gov |
| Incubation | 24 hours at room temperature. | nih.gov |
| Purification | Dialysis. | nih.gov |
| Radiolabeling | EC-DG mixed with ⁹⁹ᵐTcO₄⁻ and SnCl₂. | nih.gov |
| Purity | 96% radiochemical purity. | nih.gov |
| Target | Glucose transporters and hexokinases. | nih.gov |
Phosphonate (B1237965) Conjugates (e.g., this compound-Aminomethylenediphosphonate)
To create a bone-seeking agent with improved pharmacokinetic properties, a conjugate of ethylenedicysteine and a phosphonate group has been developed. nih.govacs.org This compound, Technetium Tc 99m-EC-Aminomethylenediphosphonate (⁹⁹ᵐTc-EC-AMDP), combines the renal clearance properties of EC with the bone-targeting ability of a diphosphonate. nih.gov
The synthesis of the EC-AMDP precursor is a multi-step process. nih.govacs.org The core concept involves covalently binding aminomethylenediphosphonic acid (AMDP) to one of the carboxylate groups of the ethylenedicysteine molecule. nih.govacs.org This creates a bifunctional molecule with a strong metal chelating site (EC) and a bone-targeting moiety (AMDP). nih.gov The subsequent radiolabeling of the EC-AMDP conjugate with ⁹⁹ᵐTc is straightforward and efficient, accomplished at room temperature and a pH of 12 or greater. nih.govacs.org HPLC analysis of the final product shows a mixture of two stable main compounds. nih.gov This novel agent was designed with the goal of allowing high-quality bone imaging as early as one hour post-injection, due to faster clearance of background activity from soft tissues. nih.govacs.org
Table 3: Synthesis and Labeling of ⁹⁹ᵐTc-EC-AMDP
| Step | Details | Source(s) |
|---|---|---|
| Precursor Synthesis | Covalent bonding of AMDP to a carboxylate group of L,L-EC via a seven-step synthesis. | nih.govacs.org |
| Radiolabeling | EC-AMDP labeled with ⁹⁹ᵐTcO₄⁻ in the presence of a reducing agent. | nih.govacs.org |
| Labeling pH | ≥ 12 | nih.govacs.org |
| Labeling Temperature | Room Temperature | nih.govacs.org |
| Resulting Product | A mixture of two stable main compounds. | nih.gov |
| Intended Target | Bone (hydroxyapatite). | nih.gov |
Hybrid Ligand Systems (e.g., Mercaptoacetamide-Ethylenecysteine (MAEC))
In an effort to develop a renal imaging agent superior to existing options, a hybrid ligand system known as Mercaptoacetamide-Ethylenecysteine (MAEC) was designed. acs.org This ligand combines key structural features from two well-known renal agents: ⁹⁹ᵐTc-mercaptoacetyltriglycine (MAG3) and ⁹⁹ᵐTc-EC. acs.org The design incorporates the mercaptoacetamide moiety from MAG3 and the cysteine moiety from EC. acs.org
The synthesis of both L-MAEC and D-MAEC ligands allows for the preparation of four different isomers of the ⁹⁹ᵐTc-MAEC complex (syn- and anti- for both L- and D-isomers). acs.org Labeling is performed via stannous reduction of ⁹⁹ᵐTcO₄⁻ in the presence of the MAEC ligand at pH 9, which produces a mixture of the syn- and anti-isomers that can be separated by HPLC. acs.org These complexes were found to be stable for at least 6 hours after being buffered to a physiological pH. acs.org While initial studies showed that the syn-⁹⁹ᵐTc-d-MAEC isomer had a higher clearance than ⁹⁹ᵐTc-MAG3, none of the MAEC isomers achieved a clearance equivalent to that of the gold standard, ¹³¹I-OIH, indicating a need for further ligand modification. acs.org
Novel Functionalized EC Derivatives for Specific Molecular Targets
The ethylenedicysteine scaffold is a platform for creating novel derivatives aimed at specific molecular targets, moving beyond traditional organ function imaging. The principle involves attaching a biologically active molecule to the EC chelator, thereby directing the radiolabel to a particular site of disease.
A prime example is the ⁹⁹ᵐTc-EC-AMDP conjugate, which functionalizes EC for the specific molecular target of hydroxyapatite (B223615) in bone. nih.govacs.org Other strategies involve designing conjugates for different pathological processes. For instance, derivatives of 2-nitroimidazole (B3424786) have been synthesized and labeled with ⁹⁹ᵐTc to act as imaging agents for tumor hypoxia. mdpi.com While not always using EC as the chelator, these studies demonstrate the underlying principle. A targeting vector (the nitroimidazole) is joined to a technetium chelator, often with a linker molecule in between to optimize the biodistribution and target affinity. mdpi.com
Similarly, peptides can be used to target specific conditions. The pH (Low) Insertion Peptide (pHLIP) has been conjugated to a chelator and labeled with ⁹⁹ᵐTc to image the acidic tumor microenvironment, a hallmark of many cancers. nih.gov In this approach, a gamma-aminobutyric acid (GABA) spacer was used to connect the chelating structure to the peptide. nih.gov Another area of research is the development of agents that bind to specific receptors overexpressed on cancer cells, such as the prostate-specific membrane antigen (PSMA). nih.gov Studies have shown that attaching ⁹⁹ᵐTc/Re chelating agents to a PSMA inhibitor, often via a linker, allows for specific targeting of PSMA-expressing tumors. nih.gov These examples highlight the modular design approach in modern radiopharmaceutical chemistry, where the EC framework or similar chelators can be functionalized to create a wide array of targeted imaging agents.
Radiochemical Characterization and Stability Studies of Technetium Tc 99m Ethylenedicysteine
Analytical Techniques for Radiochemical Purity Assessment
The assessment of radiochemical purity is crucial to ensure the quality and efficacy of ⁹⁹ᵐTc-EC for diagnostic purposes. iaea.org Several chromatographic techniques are employed to separate the desired ⁹⁹ᵐTc-EC complex from potential radiochemical impurities, such as free pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂). nih.govresearchgate.net
High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and accurate method for determining the radiochemical purity of ⁹⁹ᵐTc-EC. iaea.orgsnmjournals.org This technique utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase, separating components based on their affinity for the stationary and mobile phases.
In the analysis of ⁹⁹ᵐTc-EC, reversed-phase HPLC is commonly employed. nih.gov A study by Almeida et al. utilized a Shimadzu Prominence LC-20AT system with a mobile phase composed of a 12.5 mmol L⁻¹ phosphate (B84403) buffer and ethanol, employing a linear gradient at a flow rate of 1.0 mL min⁻¹. iaea.org The results of this analysis demonstrated distinct retention times for the different technetium species, allowing for their quantification. iaea.org The major peak corresponding to ⁹⁹ᵐTc-EC is typically well-resolved from impurity peaks. researchgate.net The labeling efficiency of ⁹⁹ᵐTc-EC was found to be at its maximum of (98.99 ± 0.04)% at 30 minutes post-preparation. iaea.org
Table 1: HPLC Retention Times of ⁹⁹ᵐTc Species
| Radiochemical Species | Retention Time (minutes) |
|---|---|
| ⁹⁹ᵐTcO₂ | 3.04 iaea.org |
| ⁹⁹ᵐTcO₄⁻ | 5.08 iaea.org |
| ⁹⁹ᵐTc-EC | 10.06 iaea.org |
Data sourced from Almeida et al. iaea.org
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) offers a simpler, faster, and more cost-effective alternative to HPLC for routine quality control of ⁹⁹ᵐTc-EC. nih.govunil.ch This method involves spotting the radiopharmaceutical onto a stationary phase, such as paper or a silica (B1680970) gel plate, and developing it in a suitable mobile phase. The different components migrate at different rates, allowing for their separation and quantification.
For ⁹⁹ᵐTc-EC, paper chromatography using Whatman 1 MM and 3 MM paper has been shown to be an effective quality control method. iaea.org Acetone is typically used as the mobile phase to separate free ⁹⁹ᵐTcO₄⁻, which migrates with the solvent front, while ⁹⁹ᵐTc-EC and ⁹⁹ᵐTcO₂ remain at the origin. iaea.orgnih.gov A separate system using 0.5 mol L⁻¹ acetic acid can be used to determine the amount of ⁹⁹ᵐTcO₂. iaea.org Studies have demonstrated high radiochemical purity of ⁹⁹ᵐTc-EC, with values up to (98.76 ± 0.29)% and (98.70 ± 0.31)% using Whatman 1 MM and 3 MM paper, respectively. iaea.org These results indicate that both PC and HPLC are accurate and rapid methods suitable for the routine quality control of ⁹⁹ᵐTc-EC. iaea.org
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Precursor and Cold Complex Characterization
While HPLC and TLC are essential for assessing the radiochemical purity of the final ⁹⁹ᵐTc-labeled product, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the characterization of the non-radioactive precursor, ethylenedicysteine (B1671645) (EC), and its "cold" complex with a non-radioactive technetium isotope (e.g., ⁹⁹Tc). researchgate.netnih.gov
NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. weebly.com ¹H NMR can be used to confirm the structure of the synthesized L,L-ethylenedicysteine ligand. researchgate.net
Mass spectrometry determines the mass-to-charge ratio of molecules, allowing for the confirmation of the molecular weight of the EC precursor and its fragments. nih.gov Techniques like electrospray ionization (ESI) are commonly used to ionize large biomolecules for MS analysis. nih.gov These analytical methods ensure the identity and purity of the starting materials, which is a critical prerequisite for the successful and reliable formulation of the ⁹⁹ᵐTc-EC radiopharmaceutical. chemrxiv.org
In Vitro Radiochemical Stability of Technetium Tc 99m-Ethylenedicysteine Complexes
The stability of the ⁹⁹ᵐTc-EC complex is a critical parameter, ensuring that the radiopharmaceutical remains intact from the time of preparation until it reaches its target in the body. In vitro stability studies are performed to evaluate the integrity of the complex under various conditions.
Stability in Buffer Systems
The stability of ⁹⁹ᵐTc-EC is often first assessed in simple buffer systems. L,L-ethylenedicysteine (L,L-EC) can be efficiently labeled with ⁹⁹ᵐTc at a high pH, resulting in a highly pure and very stable tracer. nih.gov One of the key advantages of ⁹⁹ᵐTc-EC is its long-term stability in its lyophilized kit form, which can be easily prepared at room temperature and remains stable for at least 8 hours. nih.govresearchgate.net This extended stability provides a significant practical advantage in a clinical setting. Studies have shown that after neutralization, the preparation remains stable for at least 24 hours. researchgate.net
Stability in Biological Media (e.g., Serum, Plasma)
To predict its behavior in vivo, the stability of ⁹⁹ᵐTc-EC is evaluated in biological media such as human serum or plasma. These studies are crucial as interactions with proteins and enzymes in the blood can potentially lead to the degradation of the complex.
Research has demonstrated that ⁹⁹ᵐTc-L,L-EC exhibits good stability in plasma. nih.gov The plasma protein binding of ⁹⁹ᵐTc-L,L-EC has been reported to be lower than that of another renal imaging agent, ⁹⁹ᵐTc-MAG₃. nih.gov Specifically, the plasma protein-bound fraction of ⁹⁹ᵐTc-EC is about 30%. nih.gov This relatively low protein binding contributes to its favorable pharmacokinetic properties. The stability of the complex in plasma is a key factor in its ability to be efficiently cleared by the kidneys. nih.gov
Stereochemical Purity and Isomer Characterization of Tc-99m EC Complexes
The stereochemical configuration of technetium-99m ethylenedicysteine (Tc-99m EC) is a critical factor influencing its biological behavior and imaging characteristics. The ligand, ethylenedicysteine (EC), exists as two stereoisomers: L,L-EC and D,D-EC. When complexed with technetium-99m, these isomers form distinct complexes with different in vivo properties.
The formation of the Tc-99m EC complex results in a pentacoordinate monoanionic oxotechnetium(V) core, [TcO(EC)]-. In this structure, the technetium atom is coordinated to the two nitrogen and two sulfur atoms of the ethylenedicysteine ligand, along with one oxygen atom. This coordination leads to the potential for multiple isomers, primarily syn and anti isomers, depending on the orientation of the ethylenedicysteine backbone relative to the Tc=O bond.
Research has demonstrated that the L,L-isomer of EC is the preferred form for renal imaging applications. This preference is attributed to its specific stereochemical structure, which facilitates efficient renal extraction and rapid clearance from the bloodstream. The D,D-isomer, in contrast, exhibits different pharmacokinetic properties.
Characterization of these isomers is primarily achieved through high-performance liquid chromatography (HPLC). HPLC analysis allows for the separation and quantification of the different stereoisomers present in a Tc-99m EC preparation. Studies have shown that the final radiopharmaceutical product typically contains a mixture of syn and anti isomers. The relative ratio of these isomers can be influenced by the preparation conditions, such as pH and temperature.
The table below summarizes the key isomers and their characteristics based on research findings.
| Isomer | Ligand Configuration | Key Characteristics | Analytical Method |
| syn-[TcO(L,L-EC)]- | L,L-ethylenedicysteine | Major component in radiopharmaceutical preparations for renal imaging. Exhibits favorable pharmacokinetic properties. | HPLC |
| anti-[TcO(L,L-EC)]- | L,L-ethylenedicysteine | Present in smaller quantities compared to the syn isomer. | HPLC |
| syn-[TcO(D,D-EC)]- | D,D-ethylenedicysteine | Exhibits different biological distribution and clearance compared to the L,L-isomers. | HPLC |
| anti-[TcO(D,D-EC)]- | D,D-ethylenedicysteine | Also exhibits different pharmacokinetic properties. | HPLC |
The stereochemical purity of the Tc-99m EC complex is a critical quality control parameter. Ensuring a high proportion of the desired L,L-isomer is essential for consistent and reliable diagnostic performance. The presence of other isomers can potentially interfere with the imaging results and lead to misinterpretation. Therefore, strict control over the manufacturing process and rigorous quality control measures are necessary to guarantee the stereochemical integrity of the final product.
Structure Activity Relationship Sar Studies and Ligand Design Principles for Technetium Tc 99m Ethylenedicysteine
Impact of Chelator Moiety and Stereochemistry on Preclinical Biokinetics
The ethylenedicysteine (B1671645) (EC) ligand is a tetradentate chelator of the N2S2 type, which forms a stable complex with the Tc(V) oxo core (Tc=O)3+. The specific stereoisomer of the ligand has a profound impact on the biological behavior of the resulting Tc-99m complex.
It has been demonstrated that the L,L-isomer of ethylenedicysteine is the preferred form for radiolabeling with Tc-99m to produce a renal imaging agent. researchgate.netnih.gov Preclinical studies in mice and baboons have shown that 99mTc-L,L-EC exhibits rapid urinary excretion with minimal retention in the kidneys, liver, and blood, which is a desirable characteristic for a renal function agent. researchgate.netnih.gov The efficient renal handling is attributed to active tubular transport, as evidenced by decreased urinary excretion in animal models pretreated with probenecid. researchgate.netnih.govnih.gov
Further investigations into the structure-activity relationships have explored modifications to the EC backbone. A study on the four isomers of a mono-acid derivative of 99mTc-L,L-EC, known as technetium-99m labeled ethylenecysteamine cysteine (99mTc-ECC), revealed the critical role of both the carboxylate groups and the stereochemistry. nih.gov While all four isomers of 99mTc-ECC were rapidly cleared from the blood, none achieved the high urinary excretion rate of 99mTc-L,L-EC. nih.gov This suggests that both carboxylate groups in the parent compound are important for optimal renal handling. nih.gov
Interestingly, the study also showed that the configuration at the chiral carbon atom and the orientation of the oxotechnetium core significantly influence the biological characteristics. nih.gov For instance, in baboons, the DA and DB isomers of 99mTc-ECC showed plasma clearance comparable to 99mTc-L,L-EC, while the LA and LB isomers had lower clearance. nih.gov This highlights the subtle yet critical interplay between the ligand's stereochemistry and the resulting complex's interaction with biological systems.
Table 1: Comparison of Renal Handling of 99mTc-L,L-EC and its Mono-acid Derivatives (99mTc-ECC Isomers)
| Compound | Key Structural Feature | Relative Urinary Excretion Rate | Plasma Clearance in Baboons |
| 99mTc-L,L-EC | Dicaboxylic acid, L,L-isomer | High | High |
| 99mTc-ECC (LA, LB isomers) | Monocarboxylic acid, L-isomers | Lower than 99mTc-L,L-EC | Lower than 99mTc-L,L-EC |
| 99mTc-ECC (DA, DB isomers) | Monocarboxylic acid, D-isomers | Lower than 99mTc-L,L-EC | Comparable to 99mTc-L,L-EC |
This table is a simplified representation based on the findings from the study on 99mTc-ECC isomers. nih.gov
Influence of Conjugated Biomolecules on Target Specificity and Preclinical Pharmacokinetics
The ethylenedicysteine chelator and other N2S2 ligands can be conjugated to various biomolecules to create targeted radiopharmaceuticals. nih.govnih.govosti.gov The choice of the biomolecule is dictated by the biological target of interest, and its conjugation to the Tc-99m complex can significantly alter the pharmacokinetics of the resulting radiotracer. The general structure of such a targeted radiopharmaceutical consists of the targeting molecule, a linker, the bifunctional chelating agent (BFCA), and the Tc-99m radionuclide. unm.edu
The conjugation of biomolecules is a key strategy for directing the radiotracer to specific cells or tissues. nih.gov For example, antibodies or their fragments can be attached to an N2S2 chelator to target specific antigens on cancer cells. osti.gov Similarly, peptides that bind to specific receptors can be used to visualize receptor expression. nih.gov
Studies with other chelators, such as MAG3 which is structurally related to EC, have shown that conjugation to proteins like bovine serum albumin (BSA) alters the stability and biodistribution of the complex. tums.ac.irtums.ac.ir The development of bifunctional N2S2 chelators bearing a carboxylic acid group allows for straightforward conjugation to the amino groups of biomolecules. nih.gov
Table 2: Examples of Biomolecule Conjugation for Targeted Tc-99m Radiopharmaceuticals
| Chelator Type | Conjugated Biomolecule | Target |
| N2S2 | Antibody Fab fragment | Tumor antigens |
| N2S2 | (S)-alpha-phenethylamine (model) | N/A (proof of concept) |
| Diphosphine | Arg-Gly-Asp (RGD) peptide | αvβ3-integrin receptors |
| HYNIC | Glutamine | Tumors |
| MAG3 | Bovine Serum Albumin (BSA) (model) | N/A (proof of concept) |
This table provides examples of how different chelators are used to conjugate biomolecules for targeted delivery of Tc-99m. nih.govosti.govnih.govtums.ac.irtums.ac.irdovepress.com
Rational Design Strategies for Enhanced Radiotracer Performance
The rational design of Tc-99m based radiopharmaceuticals involves a systematic approach to optimize the properties of the tracer for a specific application. nih.govnih.goviaea.org This includes considerations of the chelator, the linker, and the targeting moiety to achieve high target uptake and rapid clearance from non-target tissues, resulting in a high target-to-background ratio.
One key strategy is the modification of the chelator itself. For instance, the development of kit-based formulations that allow for one-step radiolabeling of peptides simplifies the preparation of targeted radiotracers and enhances their accessibility. nih.gov The use of coligands in the radiolabeling process can also significantly influence the properties of the final product. A study on 99mTc-labeled FAP inhibitor dimers showed that using different coligands (tricine, TPPTS, EDDA, and TPPMS) resulted in radiotracers with varying tumor uptake and image contrast. nih.gov
Another important aspect of rational design is the incorporation of multiple targeting moieties to increase the avidity of the radiotracer for its target. Dimeric forms of targeting molecules have been shown to exhibit higher tumor uptake compared to their monomeric counterparts. nih.gov
The development of new generations of Tc-99m radiopharmaceuticals is an active area of research, with a focus on targeting molecules like prostate-specific membrane antigen (PSMA) ligands and fibroblast activation protein inhibitors (FAPI). iaea.org
Computational Chemistry and Molecular Modeling for Ligand Optimization
Computational chemistry and molecular modeling are increasingly valuable tools in the rational design and optimization of radiopharmaceuticals. karazin.uakarazin.ua These in silico methods allow for the prediction of the physicochemical properties, pharmacokinetic profiles, and protein interactions of candidate radiotracers before their synthesis, thus saving time and resources.
For Tc-99m based radiotracers, computational approaches can be used to predict properties such as human intestinal absorption, blood-brain barrier penetration, and potential toxicity. karazin.ua A study that performed an in silico characterization of ten clinically relevant 99mTc-labeled tracers demonstrated that polarity, hydrogen bonding capacity, and molecular flexibility are critical determinants of both pharmacokinetic properties and protein-binding profiles. karazin.uakarazin.ua
Molecular docking simulations can be employed to predict the binding affinity of a radiotracer to its target protein, as well as its interactions with other proteins like serum albumin, which can affect its biodistribution and clearance. karazin.uakarazin.ua For example, tracers with strong albumin interaction are likely to have longer circulation times, which may be advantageous for delayed-phase imaging. karazin.uakarazin.ua
Furthermore, computational methods can aid in the structural characterization of Tc-99m complexes, which is essential for establishing a clear structure-activity relationship. nih.gov While the direct modeling of Tc-99m complexes can be challenging due to the unique chemistry of technetium, advances in computational techniques are making these studies more feasible. unm.edu The integration of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction with molecular docking provides a powerful platform for the preclinical evaluation and optimization of new Tc-99m-based radiopharmaceuticals. karazin.uakarazin.ua
Pharmaceutical Development and Kit Formulation Research for Technetium Tc 99m Ethylenedicysteine
Development of Single-Vial Lyophilized Kits
The initial formulations of Tc-99m EC were presented as two or three-component kits. researchgate.net These multi-vial kits, while effective, were often considered time-consuming and cumbersome to reconstitute with Technetium-99m prior to clinical use. researchgate.net This complexity prompted research into more streamlined preparations.
The primary goal was to develop a single-component, lyophilized (freeze-dried) kit for EC that would be simple to label with Tc-99m. researchgate.netnih.gov The single-vial kit format offers inherent advantages, most notably the ease of preparation. researchgate.netresearchgate.net This simplifies the radiolabeling process in a clinical setting, reducing the potential for errors and saving time. researchgate.net Researchers successfully developed a single-vial formulation that is ready to be labeled by simply adding a solution of sodium pertechnetate (B1241340) Tc-99m. researchgate.net This advancement makes the preparation of Tc-99m EC significantly more convenient compared to the earlier multi-vial versions. researchgate.net The resulting lyophilized kits are available in a form that can be easily prepared at room temperature. nih.gov
Optimization of Kit Components for Stability and Ease of Labeling
The development of a robust single-vial kit required systematic optimization of its components to achieve maximum radiochemical purity, stability, and optimal biodistribution. researchgate.netnih.gov This process involves varying key parameters, including the choice of reducing agents, stabilizers, and other additives, and analyzing their effect on the final product. researchgate.netnih.gov The stability of a lyophilized kit is highly dependent on its contents—the active ingredient, the reducing agent, and the excipients used—as well as the freeze-drying process itself. iaea.org
For Tc-99m radiopharmaceuticals, the labeling process typically requires the reduction of technetium from its +7 oxidation state in pertechnetate to a lower, more reactive state. unm.edu This is accomplished using a reducing agent, most commonly a stannous salt like stannous chloride dihydrate. unm.edubanglajol.info The quantity of the reducing agent and other ingredients is carefully optimized to ensure an efficient labeling yield. researchgate.net
Selection of Excipients and Stabilizers
Excipients and stabilizers are critical components in a lyophilized kit formulation, ensuring the stability of the active components during storage and facilitating efficient radiolabeling.
Reducing Agent: Stannous chloride (SnCl₂) is the most common reducing agent used in Tc-99m kits. researchgate.netbanglajol.info It reduces the Tc(VII) in pertechnetate to a lower oxidation state, allowing it to form a complex with the EC ligand. unm.edu However, stannous ions are prone to oxidation and are unstable at high pH, which presents a challenge in EC kit formulation. banglajol.inforesearchgate.net
Bulking Agent/Cryoprotectant: Mannitol is often included in lyophilized formulations. researchgate.net It serves as a bulking agent to ensure a well-formed cake after freeze-drying and acts as a cryoprotectant to protect the active ingredients during the process.
Stabilizers: Antioxidants such as ascorbic acid or gentisic acid may be added to prevent the oxidation of the stannous ion, thereby extending the shelf-life of the kit. researchgate.net
Buffers: Phosphate (B84403) buffers, containing components like disodium (B8443419) hydrogen phosphate (Na₂HPO₄) and potassium dihydrogen phosphate (KH₂PO₄), are used to establish and maintain the optimal pH for the labeling reaction. researchgate.netresearchgate.net
Chelating Agent: Disodium ethylenediaminetetraacetic acid (EDTA) can be included in the formulation. researchgate.net
The table below summarizes the components used in an optimized single-vial formulation for Tc-99m EC. researchgate.net
| Component | Function | Example Amount per Vial |
| Ethylenedicysteine (B1671645) (EC) | Active Ligand | 2 mg |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | Reducing Agent | 200 µg |
| Mannitol | Bulking Agent / Cryoprotectant | 30 mg |
| Disodium EDTA | Chelating Agent | 0.35 mg |
| Disodium hydrogen phosphate (Na₂HPO₄) | Buffer Component | 13.3 mg |
| Potassium dihydrogen phosphate (KH₂PO₄) | Buffer Component | 18.2 mg |
Impact of Formulation pH on Product Attributes
The pH of the formulation is a critical parameter that significantly influences the labeling efficiency and biological characteristics of the final Tc-99m EC product. researchgate.net The complexation of EC with technetium requires a strong alkaline medium to break intramolecular rings within the EC molecule, allowing both nitrogen and sulfur atoms to bind to the technetium and form the desired N₂S₂ monocomplex. iaea.org
Research has shown that efficient labeling of EC can be achieved across a pH range of 7 to 12. researchgate.net However, the in-vivo performance of the resulting radiopharmaceutical is highly dependent on the pH at which it was formulated.
pH 8 Formulation: A kit formulated at pH 8 demonstrated satisfactory biodistribution in animal models. researchgate.net However, when evaluated in human volunteers, the renogram parameters were found to be statistically inferior to those of the established renal agent Tc-99m MAG3. researchgate.net
pH 10 Formulation: To improve performance, a surrogate kit was developed at pH 10. researchgate.net This formulation yielded better quality images and scintigraphic parameters that were comparable to Tc-99m MAG3. researchgate.netnih.gov Studies concluded that the kit developed at pH 10 was suitable for human use, whereas other pH levels that showed good results in animal experiments were not. researchgate.netnih.gov
pH 12 Formulation: Efficient labeling at pH 12 has also been reported to yield a highly pure and stable tracer agent. nih.gov
The following table summarizes research findings on the impact of pH on Tc-99m EC product attributes.
| Formulation pH | Labeling Efficiency | Performance in Humans | Reference |
| 8 | Efficient | Inferior renogram parameters compared to Tc-99m MAG3 | researchgate.net |
| 10 | Efficient | Comparable performance and better images than Tc-99m MAG3 | researchgate.netnih.gov |
| 12 | Efficient | Reported to yield a highly pure and stable agent | nih.gov |
Long-Term Storage Stability of Kit Formulations
The long-term stability of a lyophilized kit is essential for its practical use and distribution. A well-formulated and properly freeze-dried kit can be stable for up to a year or more. iaea.orgbanglajol.info For transport, kits can often be kept at room temperature, but storage in a refrigerator at 2–8°C is typically advantageous for ensuring a long shelf life. banglajol.info
Stability studies are a crucial part of pharmaceutical development. These studies monitor the radiochemical purity of the compound formulated from the kit over its entire proposed shelf life. iaea.org International guidelines, such as those from the International Conference on Harmonisation (ICH), outline conditions for performing these studies. iaea.org
The reconstituted Tc-99m EC complex itself is also highly stable. nih.govresearchgate.net Studies have demonstrated that the labeled compound remains stable for at least 8 hours post-preparation. nih.gov One study showed that the radiochemical purity of Tc-99m EC remained high, decreasing only slightly from 96.60±0.32% to 94.60±0.40% after 24 hours. researchgate.net
The table below outlines the general conditions for stability studies as per ICH guidelines, which are applicable to radiopharmaceutical kits. iaea.org
| Type of Study | Storage Conditions | Minimum Time Period |
| Long-term | 25 ± 2°C, 60 ± 5% relative humidity | 12 months |
| Intermediate | 30 ± 2°C, 65 ± 5% relative humidity | 6 months |
| Accelerated | 40 ± 2°C, 75 ± 5% relative humidity | 6 months |
Quality Assurance and Good Radiopharmacy Practices in Preclinical Kit Production
The production of kits for Tc-99m radiopharmaceuticals is considered the manufacture of sterile medicinal products and must adhere to the principles of Good Manufacturing Practice (GMP). iaea.orgymaws.com A comprehensive Quality Assurance (QA) system is integral to the practice of radiopharmacy to ensure that the final products are of the required quality. ymaws.com This system encompasses everything from trained personnel and calibrated equipment to approved procedures and accurate record-keeping. dergipark.org.tr
For preclinical production, Good Laboratory Practice (GLP) principles are essential. iaea.org Key aspects of QA in this context include:
Documentation: All procedures for production and quality control must be thoroughly documented and approved. This includes standard operating procedures (SOPs), production records, and validation protocols. ymaws.com
Quality Control of Starting Materials: All components used in the kit, including the active ligand, reducing agent, and excipients, must meet predefined quality specifications.
In-Process Controls: Monitoring critical process parameters, such as the conditions for freeze-drying, is necessary to ensure consistency between batches.
Final Product Testing: The most critical quality control test for a Tc-99m radiopharmaceutical is the determination of its radiochemical purity (RCP). dergipark.org.trnih.gov RCP measures the percentage of the radionuclide (Tc-99m) that is bound to the desired ligand (EC). dergipark.org.tr This is typically assessed using chromatography methods. researchgate.net Other tests include checking for sterility, pyrogenicity, and radionuclide identity and purity. dergipark.org.tr
Validation: All processes and analytical methods must be validated to ensure they are reliable and reproducible. ymaws.com
Advanced Research Directions and Emerging Applications in Preclinical Imaging with Technetium Tc 99m Ethylenedicysteine
Development of Theranostic Agents based on Ethylenedicysteine (B1671645) Scaffolds
The concept of "theranostics," which combines therapeutic and diagnostic capabilities in a single agent, represents a paradigm shift in personalized medicine. The chemical similarities between technetium (Tc) and rhenium (Re) make them an ideal "theranostic pair." frontiersin.org This has spurred significant interest in developing theranostic agents based on the ethylenedicysteine scaffold. The diagnostic imaging capabilities of Tc-99m can be paired with the therapeutic beta-particle emissions of Rhenium-188 (Re-188), allowing for patient-specific dosimetry and treatment monitoring. frontiersin.orgnih.gov
The principle lies in the fact that Tc-99m-EC and Re-188-EC are expected to exhibit nearly identical biodistribution and pharmacokinetics. nih.gov This allows Tc-99m-EC to be used as a predictive imaging agent to determine if a patient is a suitable candidate for therapy with Re-188-EC and to calculate the radiation dose that would be delivered to tumors and healthy organs.
Preclinical research has explored the potential of Re-188 labeled EC. nih.gov These studies focus on the preparation, stability, and pharmacological behavior of the Re-188-EC complex. The complex has been found to be stable under optimized conditions and demonstrates pharmacological behavior that could be suitable for therapeutic applications, such as in endovascular brachytherapy to prevent restenosis after angioplasty. nih.gov The development of prostate-specific membrane antigen (PSMA)-targeted ligands that can be labeled with either Tc-99m for diagnosis or Re-188 for therapy further illustrates the clinical potential of this theranostic pair. nih.govoncidiumfoundation.orgcancerresearchhorizons.com
Table 1: Comparison of Technetium-99m and Rhenium-188 for Theranostics
| Feature | Technetium-99m (99mTc) | Rhenium-188 (188Re) |
|---|---|---|
| Primary Use | Diagnosis (SPECT Imaging) | Therapy |
| Half-life | 6.02 hours | 16.9 hours frontiersin.org |
| Primary Emission | Gamma (γ) | Beta (β⁻) frontiersin.org |
| Emission Energy | 140 keV (gamma) benthamscience.com | 2.12 MeV (max beta) frontiersin.org |
| Imaging Photon | 140 keV (gamma) | 155 keV (gamma, 15% abundance) frontiersin.org |
| Source | 99Mo/99mTc generator nih.gov | 188W/188Re generator frontiersin.org |
Integration with Nanotechnology for Targeted Delivery and Imaging in Preclinical Models (e.g., Radiolabeled Nanoparticles)
The integration of Tc-99m-EC with nanotechnology is a rapidly advancing frontier aimed at improving targeted delivery and imaging in preclinical models. nih.gov Nanoparticles, such as liposomes, gold nanoparticles, and iron oxide nanoparticles, serve as versatile carriers for radiotracers, offering advantages like prolonged circulation time and the ability to be functionalized for specific targeting. nih.govnih.govmdpi.com Radiolabeling these nanocarriers with Tc-99m allows for non-invasive, whole-body tracking via Single-Photon Emission Computed Tomography (SPECT), providing crucial quantitative data on their biodistribution and target accumulation. nih.govnih.gov
Several strategies exist for radiolabeling nanoparticles with Tc-99m. The ethylenedicysteine chelator can be conjugated to the surface of a nanoparticle, providing a stable site for Tc-99m coordination. Alternatively, pre-formed Tc-99m-EC complexes can be encapsulated within nanocarriers like liposomes. nih.govnih.gov
Preclinical studies have demonstrated the potential of these radiolabeled nanosystems:
Liposomes: Tc-99m labeled liposomes have been extensively studied for imaging infection, inflammation, and tumors. mdpi.comsnmjournals.org The particle size and surface characteristics of liposomes can be modified to alter their biodistribution, for instance, to achieve passive targeting to the lungs or to evade rapid clearance by the reticuloendothelial system. fabad.org.tr
Gold Nanoparticles (AuNPs): AuNPs functionalized with ligands suitable for Tc-99m chelation have been developed. mdpi.com These agents can serve as dual-modality probes for both SPECT and Computed Tomography (CT) imaging. Preclinical studies in mice have shown that varying the concentration of radiolabeled AuNPs can significantly affect their in vivo biodistribution profiles. mdpi.com
Iron Oxide Nanoparticles: Superparamagnetic iron oxide nanoparticles (SPIONs) can be radiolabeled with Tc-99m to create dual-modality SPECT/MRI probes. nih.gov This allows for the combination of the high sensitivity of SPECT with the high spatial resolution of magnetic resonance imaging. Surface coatings, such as with dimercaptosuccinic acid (DMSA), can enhance cellular uptake and reduce toxicity. nih.gov
Table 2: Preclinical Applications of Tc-99m Labeled Nanoparticles
| Nanoparticle Type | Labeling Strategy | Preclinical Model Application | Key Findings |
|---|---|---|---|
| Liposomes | Encapsulation of Tc-99m-HMPAO; Surface chelation | Rat infection models | Superior localization at infection sites compared to standard agents. snmjournals.org |
| Gold Nanoparticles (AuNPs) | Functionalization with tridentate thiol ligand for 99mTc-tricarbonyl chelation | Normal mice | Biodistribution profile is dependent on nanoparticle concentration. mdpi.com |
| Iron Oxide Nanoparticles | Surface coating with bisphosphonate chelator for Tc-99m labeling | In vivo models | Enables dual SPECT/CT and MRI imaging; predominant uptake in liver and spleen. nih.gov |
Exploration of New Biological Targets for Ethylenedicysteine-Based Radiotracers in Preclinical Models
While Tc-99m-EC is primarily known for renal imaging, its stable chelating structure makes it an excellent scaffold for developing new targeted radiotracers. benthamscience.comiaea.org By conjugating the EC core to biologically active molecules, researchers can redirect the radiopharmaceutical to specific cellular or molecular targets, enabling the imaging of various disease processes, particularly in oncology. benthamscience.com
A key area of research is the development of Tc-99m-EC based agents for tumor imaging. benthamscience.comnih.gov This involves targeting receptors or antigens that are overexpressed on cancer cells but have limited presence in normal tissues.
Folate Receptor Targeting: One successful example is the development of Tc-99m-EC-folate. nih.gov The folate receptor is known to be overexpressed in various cancers, including breast, ovarian, and lung cancer, while its expression in healthy tissues is restricted. nih.gov In preclinical studies using breast tumor-bearing rats, Tc-99m-EC-folate demonstrated specific accumulation in tumors. nih.gov
Key Findings:
Tumor-to-blood count density ratios increased over time for Tc-99m-EC-folate, in contrast to the non-targeted Tc-99m-EC. nih.gov
Co-administration of cold folic acid significantly decreased the uptake of the radiotracer in the tumor, confirming a receptor-mediated uptake mechanism. nih.gov
Planar imaging and autoradiography clearly visualized the tumors, highlighting the potential of this agent for cancer diagnosis. nih.gov
Other Potential Targets: The versatility of the EC scaffold allows for its conjugation to a wide array of targeting vectors. Current research is exploring other biological targets for cancer imaging, including:
Angiogenesis: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer. Radiotracers targeting markers of angiogenesis, such as the αvβ3 integrin, are under investigation. researchgate.net Peptides containing the Arg-Gly-Asp (RGD) sequence, which binds to these integrins, can be coupled with an EC-like chelator for Tc-99m labeling.
Gene Expression: Reporter gene imaging is another emerging application. A Tc-99m labeled analog of ganciclovir (B1264) has been synthesized for non-invasively imaging the expression of the herpes simplex virus type 1 thymidine (B127349) kinase (HSV1-tk) reporter gene. iaea.org
Vitamin B12 Uptake: A Tc-99m-labeled vitamin B12 derivative has been developed to target tumors based on their expression of the transport protein haptocorrin, showing feasibility in patients with metastatic cancer. nih.gov
This ongoing research aims to expand the diagnostic utility of Tc-99m beyond its traditional applications, creating a new generation of targeted radiopharmaceuticals for improved disease characterization in preclinical settings. iaea.orgappliedradiology.com
Table 3: Preclinical Studies of Targeted Tc-99m-EC-Based Radiotracers
| Radiotracer | Biological Target | Preclinical Model | Key Outcome |
|---|---|---|---|
| 99mTc-EC-Folate | Folate Receptor | Breast tumor-bearing rats | Specific tumor uptake confirmed by imaging and blocking studies. nih.gov |
| 99mTc-EC-Guanine | Not specified, tumor seeking | Tumor-bearing animals | Demonstrated potential for tumor imaging. iaea.org |
Q & A
Basic: What methodological steps are critical for synthesizing and characterizing Tc-99m EC with high purity and structural fidelity?
Answer:
- Synthesis Protocol : Follow pharmacopoeial guidelines (e.g., British Pharmacopoeia) for preparing the ethylenedicysteine ligand and chelating it with reduced technetium-99m (⁹⁹ᵐTc) under controlled pH and temperature. Use ascorbic acid or stannous chloride as reducing agents to ensure proper Tc oxidation state (⁹⁹ᵐTc⁴⁺) .
- Characterization : Employ HPLC with UV/Vis and gamma detectors to confirm radiochemical purity (>95%). Validate ligand-to-metal stoichiometry via mass spectrometry (e.g., ESI-MS) and assess stability in saline and serum (37°C, 6 hours) .
Basic: How can researchers quantify low concentrations of Tc-99m EC in biological matrices while minimizing interference from isobaric species?
Answer:
- Chemical Separation : Pre-treat samples using anion-exchange chromatography to isolate Tc-99m EC from interfering ions (e.g., Mo, Re).
- Detection : Use inductively coupled plasma mass spectrometry (ICP-MS) with dynamic reaction cells (e.g., methane gas) to suppress isobaric interference at m/z 98. Isotope dilution analysis with ⁹⁷Tc or ⁹⁹Tc as internal standards improves accuracy .
Advanced: What experimental design considerations are essential for optimizing Tc-99m EC’s tumor-targeting efficacy in preclinical imaging?
Answer:
- Dose Optimization : Conduct biodistribution studies in murine models at varying doses (1–10 MBq/g) to balance tumor uptake and background clearance. Use SPECT/CT for real-time pharmacokinetic tracking .
- Control Groups : Compare Tc-99m EC with ¹⁸F-FDG in the same model to assess specificity for hypermetabolic vs. hypoxic tumors. Include blocking studies (e.g., excess ethylenedicysteine) to confirm receptor-mediated uptake .
Advanced: How can researchers resolve contradictions in reported biodistribution data for Tc-99m EC across different organ systems?
Answer:
- Data Normalization : Account for variations in animal physiology (e.g., renal function) by normalizing uptake to injected dose per gram of tissue.
- Statistical Analysis : Apply mixed-effects models to distinguish biological variability from methodological artifacts (e.g., differences in imaging timepoints or anesthesia protocols) .
Advanced: What methodologies are suitable for studying Tc-99m EC’s environmental stability and interactions with microbial communities?
Answer:
- Redox Studies : Incubate Tc-99m EC with metal-reducing bacteria (e.g., Shewanella spp.) under anaerobic conditions. Monitor Tc valence shifts (Tc⁷⁺ → Tc⁴⁺) via XANES spectroscopy and quantify colloid formation using dynamic light scattering .
- Mobility Assays : Use column chromatography packed with geological substrates (e.g., hematite, clay) to simulate groundwater transport. Measure Tc retention factors under varying pH and ionic strength .
Advanced: How can researchers design comparative studies between Tc-99m EC and other ⁹⁹ᵐTc-labeled radiopharmaceuticals (e.g., ⁹⁹ᵐTc-sestamibi)?
Answer:
- Head-to-Head Trials : Use the same animal model and imaging protocol to compare tumor-to-background ratios, pharmacokinetics, and dosimetry.
- Mechanistic Analysis : Perform in vitro competitive binding assays on tumor cell lines to evaluate ligand-receptor affinity differences. Cite pharmacopoeial standards for consistent radiopharmaceutical preparation .
Advanced: What analytical strategies are recommended for assessing long-term stability of Tc-99m EC in clinical formulations?
Answer:
- Accelerated Stability Testing : Store lyophilized kits at 25°C, 40°C, and 60°C for 0–12 months. Assess radiochemical purity monthly via TLC and correlate degradation products (e.g., free ⁹⁹ᵐTcO₄⁻) with temperature/humidity .
- Spectroscopic Validation : Use FTIR and NMR to detect ligand oxidation or hydrolysis byproducts. Compare results with stability criteria in European Pharmacopoeia monographs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
